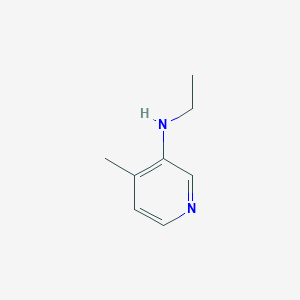

N-ethyl-4-methylpyridin-3-amine

描述

“N-ethyl-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19428 . It is used in the manufacture of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

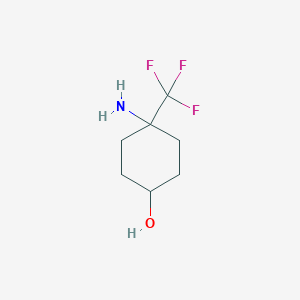

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopy. The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13 C NMR spectra .

Chemical Reactions Analysis

Amines like “this compound” can undergo several reactions. These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction, but because an amide ion, NH 2–, is such a poor leaving group, it must first be converted into a better leaving group .

科学研究应用

Synthesis of Novel Pyridine-Based Derivatives

“N-ethyl-4-methylpyridin-3-amine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives are produced in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to quantum mechanical investigations . Density functional theory (DFT) studies are carried out for these derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . These studies help describe the possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .

Biological Activities

The pyridine derivatives synthesized from “this compound” are also investigated for their biological activities . For instance, their anti-thrombolytic, biofilm inhibition, and haemolytic activities are examined . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Palladium-Catalyzed Reactions

“this compound” is used in palladium-catalyzed reactions . When an amine binds itself with a Pd center, its deprotonation occurs readily with a base such as K3PO4, which in turn causes a concomitant decrease in the pKa .

Material Science Research

“this compound” is used in various areas of research including material science . It can be used in the synthesis of new materials or as a reagent in chemical reactions .

Chemical Synthesis

“this compound” is used in chemical synthesis . It can act as a building block in the synthesis of complex organic molecules .

安全和危害

未来方向

作用机制

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, potentially affecting cellular processes .

Result of Action

Similar compounds have been found to have various effects on cells, potentially altering cellular processes .

Action Environment

The action of N-ethyl-4-methylpyridin-3-amine can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy .

属性

IUPAC Name |

N-ethyl-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-10-8-6-9-5-4-7(8)2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQPPUUIATJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CN=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

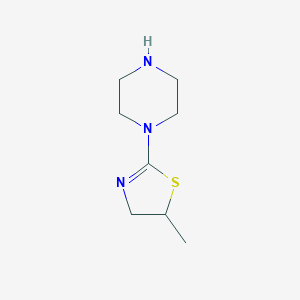

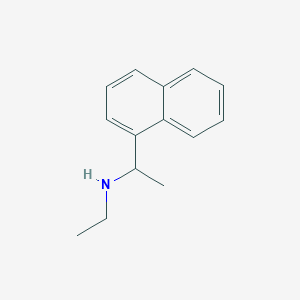

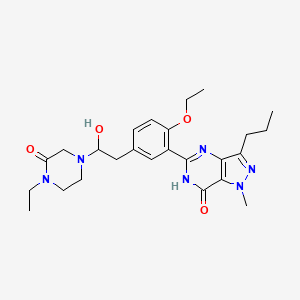

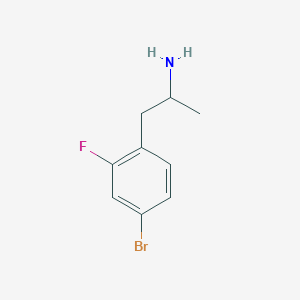

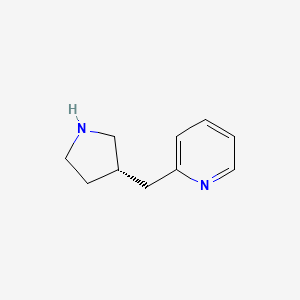

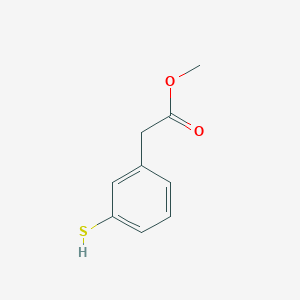

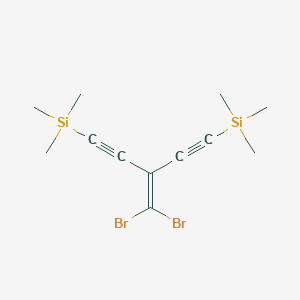

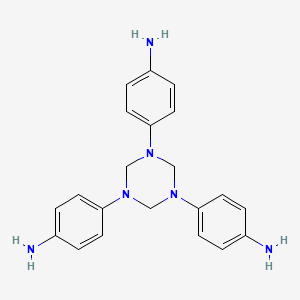

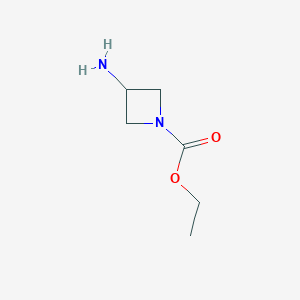

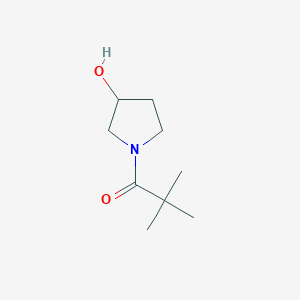

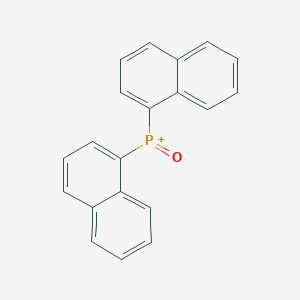

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。